molecular formula C15H18BrN3O2 B7057251 4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide

4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide

Cat. No.: B7057251
M. Wt: 352.23 g/mol
InChI Key: FZIWPAXFXNDXDE-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a 1,2,4-oxadiazole ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide typically involves multiple steps:

    Bromination: The starting material, 2,5-dimethylbenzoic acid, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 4-position.

    Amidation: The brominated product is then converted to the corresponding benzamide by reacting with an amine, specifically 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine, in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring, which can be oxidized to form different functional groups or reduced under specific conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products can include alcohols or amines.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the oxadiazole ring, which is known for its bioactivity, makes it a candidate for screening against various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure suggests it could interact with specific biological pathways, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom and the methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethylbenzamide: Lacks the oxadiazole ring, making it less bioactive.

    2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-bromo-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide: Lacks the methyl groups, which can influence its chemical properties and interactions.

Uniqueness

The unique combination of the bromine atom, methyl groups, and oxadiazole ring in 4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-8-7-12(16)9(2)6-11(8)13(20)18-15(4,5)14-17-10(3)21-19-14/h6-7H,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIWPAXFXNDXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)NC(C)(C)C2=NOC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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